molecular formula C22H25N2O4P B11409563 (5-Benzylamino-2-styryl-oxazol-4-yl)-phosphonic acid diethyl ester

(5-Benzylamino-2-styryl-oxazol-4-yl)-phosphonic acid diethyl ester

Cat. No.: B11409563
M. Wt: 412.4 g/mol
InChI Key: IGDOAXDUJOEUBU-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Benzylamino-2-styryl-oxazol-4-yl)-phosphonic acid diethyl ester is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzylamino-2-styryl-oxazol-4-yl)-phosphonic acid diethyl ester typically involves the condensation of benzylamine with a styryl-substituted oxazole derivative. The reaction is carried out in the presence of a phosphonic acid diethyl ester group, which acts as a key functional group in the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Benzylamino-2-styryl-oxazol-4-yl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(5-Benzylamino-2-styryl-oxazol-4-yl)-phosphonic acid diethyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or reagent in biochemical assays and studies.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Benzylamino-2-styryl-oxazol-4-yl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazoles: These compounds share a similar heterocyclic structure but with different substituents.

    Oxazolones: These are another class of oxazole derivatives with distinct functional groups.

    Benzimidazoles: These compounds have a similar aromatic structure and are used in various applications.

Uniqueness

(5-Benzylamino-2-styryl-oxazol-4-yl)-phosphonic acid diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H25N2O4P

Molecular Weight

412.4 g/mol

IUPAC Name

N-benzyl-4-diethoxyphosphoryl-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C22H25N2O4P/c1-3-26-29(25,27-4-2)22-21(23-17-19-13-9-6-10-14-19)28-20(24-22)16-15-18-11-7-5-8-12-18/h5-16,23H,3-4,17H2,1-2H3/b16-15+

InChI Key

IGDOAXDUJOEUBU-FOCLMDBBSA-N

Isomeric SMILES

CCOP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC=CC=C3)OCC

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC=CC=C3)OCC

Origin of Product

United States

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